

[Compound Name] expression in healthy vs. diseased tissue

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Compound of Interest

Compound Name: *Laboutein*
CAS No.: *90042-98-1*
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An In-depth Technical Guide on Programmed Death-Ligand 1 (PD-L1) Expression in Healthy vs. Cancerous Tissue

Introduction

Programmed Death-Ligand 1 (PD-L1), also known as Cluster of Differentiation 274 (CD274) or B7 homolog 1 (B7-H1), is a transmembrane protein that plays a crucial role in suppressing the adaptive immune system. Under normal physiological conditions, PD-L1 is expressed on various cell types, including T cells, B cells, dendritic cells, and macrophages, and is integral to maintaining immune homeostasis and preventing autoimmunity. However, in the context of malignancy, cancer cells can hijack the PD-L1 pathway to evade immune surveillance. This guide provides a technical overview of PD-L1 expression in healthy versus diseased tissues, detailing the methodologies for its detection and the signaling pathways it governs.

PD-L1 Expression: Quantitative Overview

The expression of PD-L1 is highly variable across different tissue types and is often significantly upregulated in the tumor microenvironment. Quantitative assessment of PD-L1

expression is critical for predicting and monitoring response to immune checkpoint inhibitor therapies.

PD-L1 mRNA Expression

The following table summarizes representative PD-L1 (CD274) mRNA expression levels in various healthy human tissues and tumor types, presented as Transcripts Per Million (TPM). Data is aggregated from large-scale transcriptomic studies.

Tissue Type	Condition	Mean PD-L1 (CD274) Expression (TPM)
Lung	Healthy	1.5 - 3.0
Lung	Non-Small Cell Lung Carcinoma	10.0 - 50.0+
Colon	Healthy	0.5 - 2.0
Colon	Colorectal Carcinoma	5.0 - 30.0
Skin	Healthy	0.8 - 2.5
Skin	Melanoma	15.0 - 60.0+
Bladder	Healthy	1.0 - 3.5
Bladder	Urothelial Carcinoma	8.0 - 40.0
Liver	Healthy	0.5 - 1.5
Liver	Hepatocellular Carcinoma	4.0 - 25.0

Note: Expression values are illustrative and can vary significantly based on the specific dataset, patient population, and analytical methods used.

PD-L1 Protein Expression

Immunohistochemistry (IHC) is the gold standard for assessing PD-L1 protein expression in clinical settings. Expression is often reported using scoring systems like the Tumor Proportion Score (TPS) or the Combined Positive Score (CPS).

Cancer Type	Scoring Method	Typical "High Expression" Cutoff	Percentage of Patients with High Expression
Non-Small Cell Lung Cancer	TPS	≥50%	25-30%
Melanoma	TPS	≥1%	30-40%
Urothelial Carcinoma	CPS	≥10	40-50%
Head and Neck Squamous Cell Carcinoma	CPS	≥1	55-65%
Triple-Negative Breast Cancer	CPS	≥10	~20%

TPS (Tumor Proportion Score): Percentage of viable tumor cells showing partial or complete membrane staining. CPS (Combined Positive Score): Ratio of PD-L1 stained cells (tumor cells, lymphocytes, macrophages) to the total number of viable tumor cells, multiplied by 100.

Experimental Protocols

Accurate detection of PD-L1 is paramount for its use as a predictive biomarker. Immunohistochemistry (IHC) is the most common method employed in clinical pathology.

Immunohistochemistry (IHC) Protocol for PD-L1

This protocol outlines the key steps for detecting PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Sample Preparation:

- Fix fresh tissue in 10% neutral buffered formalin for 6-72 hours.
- Process the tissue and embed in paraffin wax.
- Cut 4-5 μm thick sections using a microtome and mount on positively charged slides.
- Bake slides at 60°C for at least 60 minutes to ensure tissue adherence.

2. Deparaffinization and Rehydration:

- Immerse slides in xylene (or a xylene substitute) for 2x5 minutes to remove paraffin.
- Rehydrate the tissue by sequential immersion in graded ethanol solutions (100%, 95%, 70%) for 3 minutes each, followed by a final wash in deionized water.

3. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) to unmask the antigen.
- Immerse slides in a retrieval solution (e.g., Tris-EDTA buffer, pH 9.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature (approx. 20 minutes).

4. Staining Procedure (Automated or Manual):

- Rinse sections with a wash buffer (e.g., Tris-buffered saline with Tween 20, TBST).
- Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.
- Rinse with wash buffer.
- Apply a protein block (e.g., normal goat serum) for 20 minutes to prevent non-specific antibody binding.
- Incubate with the primary antibody (e.g., anti-PD-L1 rabbit monoclonal, clone 22C3 or SP263) at a predetermined optimal dilution for 30-60 minutes at room temperature.
- Rinse with wash buffer.
- Apply a secondary antibody polymer conjugate (e.g., HRP-polymer anti-rabbit) and incubate for 30 minutes.
- Rinse with wash buffer.
- Add the chromogen substrate (e.g., DAB - 3,3'-Diaminobenzidine) and incubate for 5-10 minutes until a brown precipitate forms.
- Rinse with deionized water to stop the reaction.

5. Counterstaining and Mounting:

- Counterstain the sections with hematoxylin for 1-2 minutes to visualize cell nuclei.
- "Blue" the hematoxylin in a weak alkaline solution or running tap water.
- Dehydrate the sections through graded ethanol solutions and clear in xylene.
- Coverslip the slides using a permanent mounting medium.

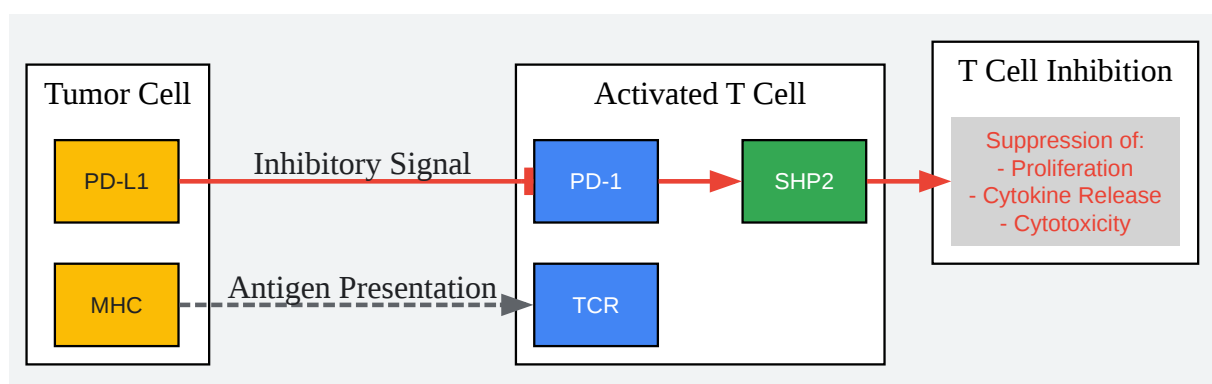
6. Analysis:

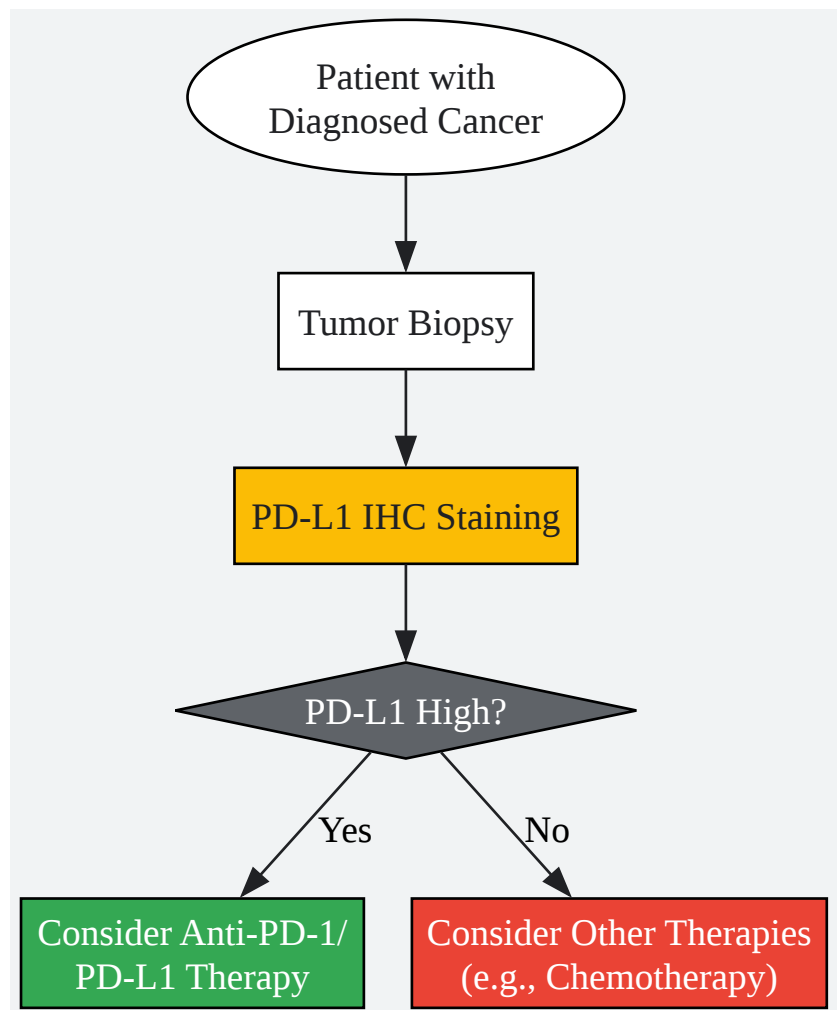
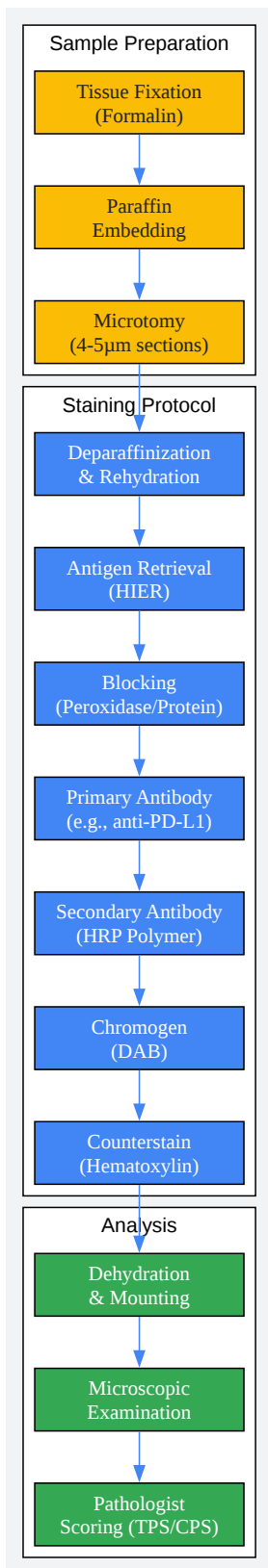
- A certified pathologist examines the slides under a light microscope.
- PD-L1 expression is scored based on the percentage of positive cells and staining intensity, using a clinically validated scoring system (e.g., TPS, CPS).

Visualization of Pathways and Workflows

PD-1/PD-L1 Signaling Pathway

The interaction between PD-L1 on tumor cells and its receptor, PD-1, on activated T cells leads to the suppression of the T cell's anti-tumor activity.





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